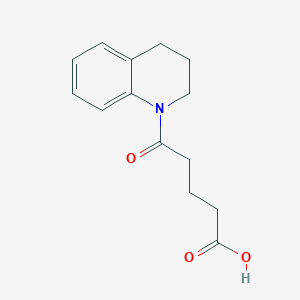
N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-(2-naphthyloxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-(2-naphthyloxy)acetamide, also known as DPA-714, is a small molecule that has gained significant attention in recent years due to its potential therapeutic applications. DPA-714 is a selective ligand for the translocator protein (TSPO), which is located on the outer mitochondrial membrane of cells. TSPO has been implicated in a variety of physiological and pathological processes, including inflammation, oxidative stress, and cell death.
作用机制
N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-(2-naphthyloxy)acetamide binds to TSPO on the outer mitochondrial membrane of cells, leading to a cascade of cellular events that ultimately result in its therapeutic effects. TSPO is involved in the regulation of mitochondrial function, including the transport of cholesterol into the mitochondria for steroid synthesis. TSPO is also involved in the regulation of cellular apoptosis and inflammation. By binding to TSPO, N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-(2-naphthyloxy)acetamide can modulate these processes and have therapeutic effects.
Biochemical and Physiological Effects:
N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-(2-naphthyloxy)acetamide has been shown to have a variety of biochemical and physiological effects, including reducing inflammation, reducing oxidative stress, and promoting neuroprotection. In animal models of neurodegenerative diseases, N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-(2-naphthyloxy)acetamide has been shown to reduce the production of pro-inflammatory cytokines and promote the survival of neurons. In animal models of cancer, N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-(2-naphthyloxy)acetamide has been shown to inhibit the growth of cancer cells and reduce inflammation.
实验室实验的优点和局限性
N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-(2-naphthyloxy)acetamide has several advantages for lab experiments, including its high purity, high yield, and selective binding to TSPO. However, there are also limitations to its use, including its cost and the need for specialized equipment for its synthesis and analysis.
未来方向
There are several future directions for research on N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-(2-naphthyloxy)acetamide, including its potential therapeutic applications in other diseases, such as cardiovascular disease and diabetes. Additionally, further studies are needed to elucidate the precise mechanism of action of N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-(2-naphthyloxy)acetamide and its effects on mitochondrial function. Finally, the development of more selective TSPO ligands could lead to the development of more effective therapies for a variety of diseases.
合成方法
The synthesis of N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-(2-naphthyloxy)acetamide involves a multi-step process starting with the reaction between 2-naphthol and 2-bromoacetyl pyrimidine. The resulting intermediate is then reacted with potassium tert-butoxide and N,N-dimethylformamide to form the final product, N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-(2-naphthyloxy)acetamide. The synthesis of N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-(2-naphthyloxy)acetamide has been optimized to yield high purity and high yield, making it a valuable tool for scientific research.
科学研究应用
N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-(2-naphthyloxy)acetamide has been extensively studied for its potential therapeutic applications in a variety of diseases, including neurodegenerative disorders, cancer, and inflammatory conditions. In preclinical studies, N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-(2-naphthyloxy)acetamide has been shown to have neuroprotective effects and reduce neuroinflammation in animal models of Alzheimer's disease and multiple sclerosis. N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-(2-naphthyloxy)acetamide has also been shown to inhibit the growth of cancer cells and reduce inflammation in animal models of cancer and inflammatory bowel disease.
属性
IUPAC Name |
N-(2,4-dioxo-1H-pyrimidin-5-yl)-2-naphthalen-2-yloxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4/c20-14(18-13-8-17-16(22)19-15(13)21)9-23-12-6-5-10-3-1-2-4-11(10)7-12/h1-8H,9H2,(H,18,20)(H2,17,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RONZPNHPAPIMKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(=O)NC3=CNC(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-(2-naphthyloxy)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![N-{4-[1-(2-hydrazino-2-oxoethyl)-1H-imidazol-4-yl]phenyl}acetamide](/img/structure/B5776383.png)

![3-(2-furyl)-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acrylamide](/img/structure/B5776392.png)
![{4-[2-(4-hydroxy-3-methoxyphenyl)vinyl]phenyl}(phenyl)methanone](/img/structure/B5776402.png)

![N,5-dimethyl-N-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5776412.png)
![N-(2-bromophenyl)-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]methanesulfonamide](/img/structure/B5776416.png)